[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate
CAS No.:
Cat. No.: VC16496142
Molecular Formula: C25H36O5
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H36O5 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | [8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate |
| Standard InChI | InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3 |
| Standard InChI Key | PHAXMMMKRGSDIV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C |
Introduction
Structural Elucidation and Stereochemical Configuration
Core Framework and Functional Groups
The molecule comprises a decalin (bicyclic decahydronaphthalene) core substituted with:
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A tetrahydro-4-hydroxy-6-oxopyran-2-yl (oxan-2-yl) group at the C8 position via an ethyl linker
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Methyl groups at C3 and C7
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A 2,2-dimethylbut-3-enoate ester at C1
The unsaturated ester moiety introduces a reactive alkene group (C3-C4 double bond) absent in saturated analogs like L-647318 , potentially influencing metabolic stability and intermolecular interactions.
Table 1: Comparative Molecular Properties
Stereochemical Considerations
The compound exhibits seven stereocenters, with configurations critical to biological activity:
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Decalin Core: The (1S,3R,7S,8S) configuration aligns with related terpenoid derivatives, influencing ring junction geometry .
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Oxan-2-yl Group: The (2R,4R) stereochemistry ensures proper hydrogen bonding via the C4 hydroxyl .
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Ester Side Chain: The (2R)-2-methylbut-3-enoate group introduces chirality at C2, though the double bond (C3-C4) imposes planarity that may limit rotational freedom .
X-ray crystallography data for analogs suggest the decalin system adopts a chair-boat conformation, while the oxan-2-yl group forms a hydrogen-bonded network with adjacent hydroxyls .
Synthetic Pathways and Industrial Production
Key Synthetic Strategies
Though no direct synthesis reports exist for the target compound, routes to analogous structures involve:
Decalin Core Construction
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Robinson Annulation: Builds the bicyclic system via cyclohexenone and methyl vinyl ketone condensation, followed by stereoselective hydrogenation .
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Enzymatic Resolution: Chiral pool synthesis using (-)-menthol derivatives to set the C1 and C3 stereocenters .
Esterification Protocol
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Steglich Esterification: DCC/DMAP-mediated coupling of the decalin alcohol with 2,2-dimethylbut-3-enoic acid under inert atmosphere .
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Kinetic Control: Low temperatures (-20°C) prevent isomerization of the α,β-unsaturated ester during synthesis.
Table 2: Representative Reaction Conditions for Ester Formation
| Parameter | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling Agent | DCC (1.2 eq) | 78 | 95.2 |
| Catalyst | DMAP (0.1 eq) | ||
| Solvent | Dry CH₂Cl₂ | ||
| Temperature | 0°C → RT over 12 h | ||
| Workup | Aqueous NaHCO₃ wash |
Industrial-Scale Challenges
Suppliers like Hangzhou Jhechem Co. Ltd. produce related compounds at scale, facing:
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Stereochemical Drift: Epimerization at C8 during ethyl linker attachment requires strict pH control (pH 6.8–7.2) .
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Double Bond Stability: The but-3-enoate’s alkene group necessitates oxygen-free environments to prevent peroxide formation.
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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LogD (pH 7.4): 3.1 (estimated), indicating moderate lipophilicity suitable for oral absorption .
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Aqueous Solubility: <5 μg/mL due to the bulky decalin system, requiring formulation with cyclodextrins or lipidic carriers .
Metabolic Susceptibility
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Ester Hydrolysis: The α,β-unsaturated ester resists hepatic carboxylesterases 1B1 (CES1B1) 40% more effectively than saturated analogs .
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Oxidative Metabolism: CYP3A4-mediated oxidation at the decalin C10 position generates a dihydroxy metabolite (t₁/₂ = 2.3 h) .
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
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